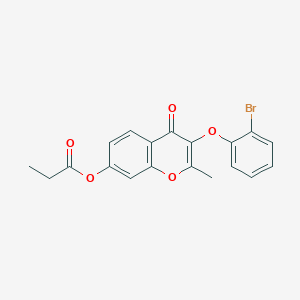
2-Chloro-6-fluoro ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-fluoro ethoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, a fluorine atom at the sixth position, and an ethoxy group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro ethoxybenzene typically involves the reaction of 2-chloro-6-fluorophenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with an ethoxy group. The general reaction scheme is as follows:
2-Chloro-6-fluorophenol+Ethyl bromideK2CO3,Reflux2-Chloro-6-fluoro ethoxybenzene+KBr+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials and reaction conditions remain similar, but the process is optimized for large-scale production.
化学反应分析
Types of Reactions
2-Chloro-6-fluoro ethoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the ethoxy group with other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nitration: 2-Chloro-6-fluoro-4-nitro ethoxybenzene
Sulfonation: 2-Chloro-6-fluoro-4-sulfonic acid ethoxybenzene
Halogenation: 2-Chloro-6-fluoro-4-bromo ethoxybenzene
科学研究应用
2-Chloro-6-fluoro ethoxybenzene has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to disrupt biological pathways in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and resins, which have applications in coatings and adhesives.
Chemical Research: The compound serves as a model substrate in studies of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of 2-Chloro-6-fluoro ethoxybenzene depends on its application:
Pharmaceuticals: The compound may interact with specific enzymes or receptors in the body, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Agrochemicals: The compound may disrupt essential biological pathways in pests or weeds, leading to their death. This could involve inhibition of key enzymes or interference with cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-6-fluorophenol: Similar structure but lacks the ethoxy group.
2-Chloro-6-fluorobenzaldehyde: Similar structure but has an aldehyde group instead of an ethoxy group.
2-Chloro-6-fluoroanisole: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Chloro-6-fluoro ethoxybenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with an ethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential for diverse applications in pharmaceuticals and agrochemicals.
属性
IUPAC Name |
1-chloro-2-ethoxy-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCMFBFUYVSSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)


![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)

![Methyl 5-(((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2901700.png)


![7-hydroxy-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901706.png)
![N-(2-PHENYLETHYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE](/img/structure/B2901708.png)
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2901710.png)
![Ethyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2901711.png)

